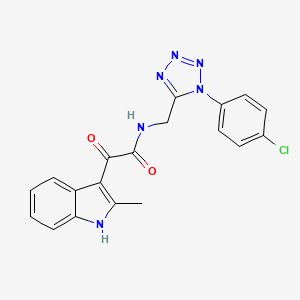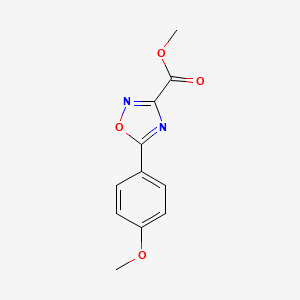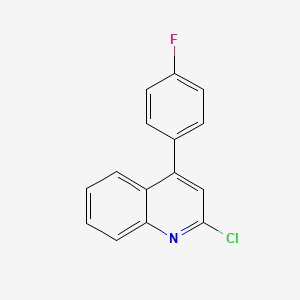
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its structural complexity and potential for various chemical and biological applications. The compound incorporates elements such as a tetrazole ring, a chlorophenyl group, and an indole moiety, which are often found in pharmacologically active molecules. Its synthesis and analysis contribute to the broader field of medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including esterification, hydrazide formation, cyclization, and final acetylation. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves starting from 4-chlorophenoxyacetic acid and proceeding through a series of reactions to obtain the desired product (Siddiqui et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (e.g., IR, NMR) are commonly employed to elucidate the molecular structure of such compounds. For instance, the crystal structure and 3-D arrays generated via intermolecular interactions like hydrogen bonding and π-interactions have been reported for compounds with chlorophenyl and acetamide groups (Boechat et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization and condensation, which are crucial for their synthesis. Their chemical properties, such as reactivity towards nucleophiles or electrophiles, depend significantly on the functional groups present in the molecule.
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are determined by the compound's molecular structure. For similar compounds, details like crystal system, space group, and cell dimensions are provided through X-ray crystallography data (Boechat et al., 2011).
Wissenschaftliche Forschungsanwendungen
Chloroacetamide and Tetrazole Derivatives in Herbicide Development
Chloroacetamides, such as alachlor and metazachlor, have been identified as selective herbicides used for controlling annual grasses and broad-leaved weeds in various crops. The effectiveness of chloroacetamides in inhibiting fatty acid synthesis in plants highlights the potential agricultural applications of similar compounds in weed management and agricultural productivity enhancement (Weisshaar & Böger, 1989).
Anti-inflammatory Applications
Indole acetamide derivatives have shown promising anti-inflammatory properties through in silico modeling studies targeting cyclooxygenase domains. This suggests that compounds with similar structural motifs could be explored for their anti-inflammatory potential, offering new avenues for the development of anti-inflammatory agents (Al-Ostoot et al., 2020).
Structural Analysis and Molecular Interactions
Research on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has provided insights into the molecular structure and intermolecular interactions of similar compounds. These findings are crucial for understanding how these molecules can be utilized in designing more efficient and targeted chemical agents for various applications (Boechat et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, suggesting the potential use of related compounds in dye-sensitized solar cells (DSSCs) and as ligands in biochemical research (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c1-11-17(14-4-2-3-5-15(14)22-11)18(27)19(28)21-10-16-23-24-25-26(16)13-8-6-12(20)7-9-13/h2-9,22H,10H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSLZZKOVBKEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)
![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)
![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)
![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)
![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)

